Cas no 2171207-75-1 (6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid)

6-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a hexanoic acid linker, enhancing solubility and facilitating conjugation in solid-phase peptide synthesis (SPPS). The (3S)-stereocenter ensures chiral integrity, critical for maintaining peptide conformation and biological activity. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing hydrophobic segments or spacer arms in peptide sequences. Its synthetic utility lies in its compatibility with standard Fmoc-based protocols, offering reliable performance in complex peptide assembly while minimizing side reactions. The product is typically characterized by HPLC and mass spectrometry to ensure high purity.
6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid structure
2171207-75-1 structure
Product Name:6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid
CAS No:2171207-75-1
MF:C28H36N2O5
MW:480.595848083496
CID:5929374
PubChem ID:165560970
Update Time:2025-06-14

6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid
    • EN300-1475625
    • 6-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
    • 2171207-75-1
    • Inchi: 1S/C28H36N2O5/c1-2-3-11-20(18-26(31)29-17-10-4-5-16-27(32)33)30-28(34)35-19-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h6-9,12-15,20,25H,2-5,10-11,16-19H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t20-/m0/s1
    • InChI Key: BBIJUASTACKJEH-FQEVSTJZSA-N
    • SMILES: O(C(N[C@H](CC(NCCCCCC(=O)O)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 15
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 105Ų

6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid Pricemore >>

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Additional information on 6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid

Comprehensive Overview of 6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid (CAS No. 2171207-75-1)

6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid (CAS No. 2171207-75-1) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of N-alkylated amino acids, which are critical intermediates in the development of bioactive peptides and drug candidates. Its unique structure, featuring a hexanoic acid backbone and an Fmoc-protected amine, makes it invaluable for solid-phase peptide synthesis (SPPS) and other advanced applications in medicinal chemistry.

The growing interest in peptide-based therapeutics has propelled the demand for high-quality Fmoc-amino acid derivatives like 6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid. Researchers are particularly focused on its role in designing targeted drug delivery systems and bioconjugation strategies. With the rise of personalized medicine and biologics, this compound is gaining attention for its potential in creating peptide-drug conjugates (PDCs) and prodrugs.

One of the key advantages of 6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid is its compatibility with automated peptide synthesizers, which are increasingly adopted in high-throughput screening (HTS) workflows. The Fmoc group provides excellent protection for the amine functionality during synthesis, ensuring high yields and purity. This aligns with the industry's shift toward green chemistry and sustainable synthesis practices, as the compound can be efficiently deprotected under mild conditions.

In the context of cancer research, this derivative has been explored for its potential in tumor-targeting peptides. Its hydrophobic hexanoic acid chain enhances membrane permeability, a property highly sought after in anticancer peptide design. Additionally, the compound's chiral center (3S configuration) ensures stereochemical precision, which is crucial for maintaining biological activity in peptide-based drugs.

The synthesis and application of 6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid also intersect with trending topics like AI-driven drug discovery. Computational tools are now being used to predict its reactivity and optimize coupling conditions, reducing trial-and-error in lab settings. Furthermore, its CAS No. 2171207-75-1 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in cheminformatics and molecular modeling.

From a commercial perspective, the compound is available in high purity grades (>95%) to meet the stringent requirements of GMP-compliant peptide production. Suppliers often highlight its low racemization risk and compatibility with microwave-assisted peptide synthesis, addressing the needs of modern peptide manufacturers. As the market for therapeutic peptides expands, projected to reach $50 billion by 2025, 6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid is poised to play a pivotal role.

In summary, 6-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid (CAS No. 2171207-75-1) is a versatile building block bridging peptide chemistry, drug development, and biotechnology. Its applications span from antibody-drug conjugates (ADCs) to neuropeptide analogs, making it a cornerstone in contemporary bioorganic chemistry. Researchers and industry professionals continue to explore its potential, driven by innovations in precision medicine and biopharmaceuticals.

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